An In-Depth Technical Guide to 2-(3,5-Dimethylphenoxy)benzaldehyde
An In-Depth Technical Guide to 2-(3,5-Dimethylphenoxy)benzaldehyde
CAS Number: 320423-51-6
Introduction
2-(3,5-Dimethylphenoxy)benzaldehyde is an aromatic organic compound characterized by a benzaldehyde moiety linked to a 3,5-dimethylphenyl group through an ether linkage. Its chemical structure combines the reactive aldehyde functionality with the steric and electronic features of the dimethylphenoxy group, making it a molecule of significant interest in synthetic organic chemistry and drug discovery. The diaryl ether motif is a privileged scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds.[1][2][3][4] This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and potential applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-(3,5-Dimethylphenoxy)benzaldehyde is presented in Table 1. While experimental data for some properties are limited, predictions based on its structure provide valuable insights.
| Property | Value | Source |
| CAS Number | 320423-51-6 | [5] |
| Molecular Formula | C₁₅H₁₄O₂ | [6] |
| Formula Weight | 226.27 g/mol | [5][6] |
| Boiling Point | 122-124 °C at 0.05 mmHg | [6] |
| Density (Predicted) | 1.107 ± 0.06 g/cm³ | [6] |
| Purity | ≥95% | [5] |
Synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde
The synthesis of diaryl ethers is classically achieved through methods such as the Ullmann condensation or the Williamson ether synthesis.[1][7][8] Given the structure of 2-(3,5-Dimethylphenoxy)benzaldehyde, an Ullmann-type coupling reaction between an activated aryl halide and a phenol is a highly plausible synthetic route. This approach involves the copper-catalyzed reaction of 2-halobenzaldehyde with 3,5-dimethylphenol.
Proposed Synthesis: Ullmann Condensation
The Ullmann condensation is a robust method for the formation of diaryl ether bonds, typically involving a copper catalyst, a base, and a high-boiling polar solvent.[7] A proposed synthetic protocol for 2-(3,5-Dimethylphenoxy)benzaldehyde is detailed below.
Experimental Protocol: Ullmann Condensation for 2-(3,5-Dimethylphenoxy)benzaldehyde
Materials:
-
2-Chlorobenzaldehyde (or 2-Bromobenzaldehyde)
-
3,5-Dimethylphenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
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Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylphenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Solvent and Reactant Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous DMF to the flask, followed by the addition of 2-chlorobenzaldehyde (1.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 2-(3,5-Dimethylphenoxy)benzaldehyde.
Caption: Proposed Ullmann condensation workflow for the synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Spectroscopic Characterization (Predicted)
| Technique | Expected Features |
| ¹H NMR | Aldehyde proton (singlet, ~9.8-10.5 ppm), aromatic protons (multiplets, ~6.8-8.0 ppm), methyl protons (singlet, ~2.2-2.4 ppm). |
| ¹³C NMR | Carbonyl carbon (~190-195 ppm), aromatic carbons (~110-160 ppm), methyl carbons (~20-25 ppm). |
| IR Spectroscopy | Strong C=O stretch (~1680-1700 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), C-O-C stretch (~1200-1250 cm⁻¹), aldehyde C-H stretches (~2720 and ~2820 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 226.27. |
Experimental Protocol: Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Prepare a solution of 2-(3,5-Dimethylphenoxy)benzaldehyde (5-10 mg for ¹H, 20-30 mg for ¹³C) in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Record the spectra on a 400 MHz or higher field NMR spectrometer.
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Reference the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum using an ATR-FTIR spectrometer.
-
Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Analyze the sample using an electron ionization (EI) mass spectrometer.
-
Introduce a dilute solution of the compound into the instrument.
-
Record the mass spectrum, noting the molecular ion peak and fragmentation pattern.
Applications in Drug Discovery and Development
The diaryl ether scaffold is a key structural motif in a wide range of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][4] The presence of the reactive benzaldehyde functionality in 2-(3,5-Dimethylphenoxy)benzaldehyde provides a versatile handle for the synthesis of a diverse library of derivatives for drug screening.
Potential as Enzyme Inhibitors
Derivatives of phenoxybenzaldehydes have been investigated as inhibitors of various enzymes.[6] For instance, benzyloxybenzaldehyde derivatives have shown inhibitory activity against aldehyde dehydrogenase (ALDH), an enzyme family implicated in cancer cell resistance.[9] The diaryl ether structure can mimic the binding of natural substrates or allosteric modulators, leading to enzyme inhibition.
The aldehyde group can form covalent or non-covalent interactions with active site residues of target enzymes. For example, it can form a Schiff base with a lysine residue or participate in hydrogen bonding. The 3,5-dimethylphenoxy moiety can engage in hydrophobic and van der Waals interactions within the enzyme's binding pocket, contributing to the overall binding affinity and selectivity.
Caption: Hypothetical mechanism of enzyme inhibition by a derivative of 2-(3,5-Dimethylphenoxy)benzaldehyde.
Conclusion
2-(3,5-Dimethylphenoxy)benzaldehyde is a valuable building block for synthetic and medicinal chemistry. While specific experimental data on its synthesis and spectroscopic properties are not extensively documented in publicly available literature, established synthetic methodologies for diaryl ethers provide a clear path to its preparation. The structural features of this molecule suggest significant potential for its use in the development of novel therapeutic agents, particularly as enzyme inhibitors. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully explore its potential in drug discovery.
References
-
2a biotech. 2-(3,5-DIMETHYLPHENOXY)BENZALDEHYDE OXIME. Available at: [Link]
-
Chen, T., Xiong, H., Yang, J. F., & Yang, G. F. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(37), 9843–9874. Available at: [Link]
-
Chen, T., Xiong, H., Yang, J. F., & Yang, G. F. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. Available at: [Link]
-
Bedos-Belval, F., et al. (2012). Diaryl ether derivatives as anticancer agents – a review. RSC Medicinal Chemistry Blog. Available at: [Link]
-
Request PDF. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Available at: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
-
J Pharm Pharm Sci. Supplementary Information File. Available at: [Link]
-
Wikipedia. Ullmann condensation. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]
-
Cambridge University Press. Williamson Ether Synthesis. Available at: [Link]
-
University of Wisconsin-Platteville. Experiment 06 Williamson Ether Synthesis. Available at: [Link]
-
National Institutes of Health. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages. Available at: [Link]
-
Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. Available at: [Link]
-
Berkeley Learning Hub. 5 Tips Benzaldehyde IRSpectrum. Available at: [Link]
-
ResearchGate. (a) IR spectra of benzaldehyde at different concentrations. Available at: [Link]
-
Journal of Biomolecular Structure & Dynamics. New chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate. Available at: [Link]
-
PubChem. Benzaldehyde, 3,5-dimethyl-. Available at: [Link]
-
PubChem. 3,5-Dimethoxybenzaldehyde. Available at: [Link]
-
ResearchGate. Benzaldehyde derivatives with investigated inhibition profile 2. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]
-
Semantic Scholar. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitor. Available at: [Link]
-
Berkeley Learning Hub. 5 Tips Benzaldehyde IRSpectrum. Available at: [Link]
-
Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Available at: [Link]
- Google Patents. Ullmann reaction for the synthesis of diaryl ethers.
-
NIST WebBook. Benzaldehyde, 3,5-dimethyl-. Available at: [Link]
-
NIST WebBook. Benzaldehyde, 2,3-dimethoxy-. Available at: [Link]
-
NIST WebBook. Benzaldehyde, 2,3-dimethoxy-. Available at: [Link]
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. researchgate.net [researchgate.net]
- 4. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. benchchem.com [benchchem.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
